Product packaging for 3-Ethoxy-N-phenyl-p-toluidine(Cat. No.:CAS No. 71648-23-2)

3-Ethoxy-N-phenyl-p-toluidine

Cat. No.: B12642348
CAS No.: 71648-23-2
M. Wt: 227.30 g/mol
InChI Key: YQTNJYSKTKWXIT-UHFFFAOYSA-N
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Description

3-Ethoxy-N-phenyl-p-toluidine (CAS 71648-23-2) is an aromatic amine derivative with the molecular formula C15H17NO and a molecular weight of 227.31 g/mol . This compound is characterized by its specific structure, which incorporates both toluidine and ethoxy-aniline moieties, making it a potential intermediate in organic synthesis and materials science. As a derivative of toluidine, a class of compounds known for their use in the production of dyes and as accelerators in chemical processes , this chemical is of significant interest in research and development. Its structure suggests potential utility as a building block for the synthesis of more complex molecules, such as specialized dyes or ligands, and in the development of compounds for materials science applications . Researchers value this compound for its role in exploring new chemical entities and optimizing synthetic pathways. The provided product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle the material appropriately, adhering to all relevant laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17NO B12642348 3-Ethoxy-N-phenyl-p-toluidine CAS No. 71648-23-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71648-23-2

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

3-ethoxy-4-methyl-N-phenylaniline

InChI

InChI=1S/C15H17NO/c1-3-17-15-11-14(10-9-12(15)2)16-13-7-5-4-6-8-13/h4-11,16H,3H2,1-2H3

InChI Key

YQTNJYSKTKWXIT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)NC2=CC=CC=C2)C

Origin of Product

United States

Synthetic Methodologies for 3 Ethoxy N Phenyl P Toluidine and Analogous Derivatives

Condensation Reactions in the Formation of N-Substituted Arylamines

Condensation reactions are fundamental in organic synthesis for forming key intermediates like imines and enamines. rsc.org The reaction between a primary amine and a carbonyl compound (aldehyde or ketone) to form an imine, with the elimination of a water molecule, is a classic and highly efficient method. rsc.orgmasterorganicchemistry.comlumenlearning.com This transformation is a cornerstone for the subsequent synthesis of more complex N-substituted arylamines.

Amination Strategies with Substituted Anilines (e.g., p-toluidine) and Aldehydes

A primary strategy for synthesizing N-substituted arylamines is reductive amination. This process involves two key steps that often occur sequentially in the same reaction vessel: the formation of an imine from an amine and an aldehyde, followed by the reduction of the imine to the corresponding amine. bu.edu This one-pot approach is valued for its efficiency and atom economy. bu.edu

For instance, the reaction of a substituted aniline (B41778) like p-toluidine (B81030) with an aldehyde, such as ortho-vanillin, can proceed as a solvent-free, solid-state reaction to form the imine intermediate in quantitative yield. acs.org This imine is then reduced using a mild reducing agent like sodium borohydride (NaBH₄) to yield the secondary amine. bu.eduacs.org The versatility of this method allows for the synthesis of a wide range of secondary amines by varying the aniline and aldehyde starting materials. tandfonline.com

The table below illustrates typical reactants used in reductive amination protocols for synthesizing N-substituted arylamines.

Amine ReactantAldehyde ReactantProduct Type
p-ToluidineBenzaldehydeN-Benzyl-p-toluidine
AnilineHeptanalN-Heptylaniline
p-AnisidineFurfuralN-(Furan-2-ylmethyl)-4-methoxyaniline
m-ToluidineBenzaldehydeN-Benzyl-3-methylaniline

Mechanistic Aspects of Imine Formation and Subsequent Transformations

The formation of an imine from a primary amine and an aldehyde or ketone is a reversible, acid-catalyzed process. lumenlearning.com The reaction mechanism involves several distinct steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (e.g., p-toluidine) performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde. libretexts.orgyoutube.com

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, resulting in a neutral tetrahedral intermediate known as a carbinolamine or hemiaminal. libretexts.orgresearchgate.net

Protonation of Hydroxyl Group: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). masterorganicchemistry.comlibretexts.org The pH must be carefully controlled; if the pH is too low, the starting amine will be protonated and become non-nucleophilic, halting the reaction. lumenlearning.com

Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, forming a C=N double bond and generating a positively charged species called an iminium ion. masterorganicchemistry.comlibretexts.org

Deprotonation: A base (such as water or the amine itself) removes a proton from the nitrogen atom, yielding the final, neutral imine product. lumenlearning.comlibretexts.org

Following its formation, the imine intermediate can undergo subsequent transformations, most commonly reduction. The C=N double bond of the imine is susceptible to reduction by hydride reagents like sodium borohydride (NaBH₄), converting the imine into a stable secondary amine. This final step completes the reductive amination process. acs.org

Catalytic Approaches in Aromatic Amine Synthesis

Catalysis plays a pivotal role in the synthesis of aromatic amines, offering milder reaction conditions, improved yields, and greater efficiency. mdpi.com Transition metal-catalyzed cross-coupling reactions are particularly prominent for forming C-N bonds. mdpi.comacs.org

Copper-Catalyzed Reactions: Copper-based catalysts are widely used for N-arylation reactions (the Ullmann condensation) due to their low cost and mild reaction conditions. beilstein-journals.org Systems involving copper(I) iodide (CuI) with various ligands, such as L-proline or pipecolinic acid, have proven effective for coupling aryl halides with a range of amines, amides, and N-heterocycles. researchgate.net Copper sulfate (CuSO₄·5H₂O) has also been employed as an inexpensive and environmentally friendly catalyst for the N-arylation of amines in water. beilstein-journals.org

Palladium-Catalyzed Reactions: Palladium-catalyzed Buchwald-Hartwig amination is another powerful method for constructing C-N bonds, allowing for the coupling of aryl halides (including chlorides) with amines. organic-chemistry.org

Iron-Catalyzed Reactions: To enhance the environmental friendliness of these processes, more benign and earth-abundant metals like iron are being used. Catalyst systems involving iron(III) oxide (Fe₂O₃) and L-proline have been developed for the N-arylation of various amines with aryl halides, offering a low-cost and versatile alternative. acs.org

Heterogeneous Catalysis: For reductive amination processes, heterogeneous catalysts are also employed. For example, silver nanoparticles supported on alumina (Ag/Al₂O₃) have been used for the one-pot reductive amination of aldehydes with nitroarenes, where the nitro group is first reduced to an amine, which then reacts with the aldehyde. researchgate.net

The following table summarizes various catalytic systems used in the synthesis of aromatic amines.

Catalyst SystemReaction TypeReactants
CuSO₄·5H₂ON-ArylationArylamines and Aryliodonium ylides
CuI / L-prolineN-ArylationAmines and Aryl halides
Fe₂O₃ / L-prolineN-ArylationAmines and Aryl halides
Ag/Al₂O₃Reductive AminationNitroarenes and Aldehydes

Alkylation and Ethoxylation Routes for N-Aryl-p-toluidines

The introduction of alkyl and alkoxy groups onto the N-aryl-p-toluidine scaffold is essential for creating specific derivatives like 3-Ethoxy-N-phenyl-p-toluidine. This can be achieved either by modifying a pre-formed N-aryl-p-toluidine or by using precursors that already contain these functional groups.

A common method for N-alkylation involves reacting an amine with an alcohol through a "borrowing hydrogen" process, which is considered a green chemical method as it produces water as the only byproduct. researchgate.net For example, p-toluidine can be N-alkylated using alcohols in the presence of a suitable catalyst. Another approach involves reacting p-toluidine with methanol at high temperatures and pressures, often in an autoclave, to produce N,N-dimethyl-p-toluidine. prepchem.comchemicalbook.com

Direct ethoxylation onto the aromatic ring is challenging. A more synthetically viable approach involves using starting materials that already possess the ethoxy group. For the synthesis of this compound, a plausible strategy would be the N-arylation of p-toluidine with an appropriately substituted aryl halide, such as 1-bromo-3-ethoxybenzene, using a copper or palladium catalyst system. Alternatively, 3-ethoxyaniline could be coupled with a p-tolyl halide.

Advanced Synthetic Techniques

In line with the principles of green chemistry, modern synthetic methods aim to reduce waste, lower energy consumption, and avoid hazardous solvents. nih.gov Microwave and ultrasonic irradiation are two such techniques that have been successfully applied to the synthesis of N-substituted arylamines. wiley.com

Green Chemistry Methodologies (e.g., Microwave and Ultrasonic Irradiation)

Microwave-Assisted Synthesis: Microwave irradiation has become a valuable tool in organic synthesis, known for dramatically accelerating reaction rates, often reducing reaction times from hours to minutes. youtube.com This rapid heating, combined with the ability to achieve temperatures and pressures higher than conventional methods, can lead to improved yields and cleaner reactions. mdpi.com Microwave-assisted synthesis has been successfully used for various reactions, including the synthesis of diarylamines and ortho-substituted diarylketimines. acs.orgrsc.org For example, a copper-catalyzed diaryletherification was developed under microwave irradiation, significantly shortening the reaction time. mdpi.com

Ultrasonic Irradiation (Sonochemistry): Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation to enhance chemical reactivity. researchgate.net This method is particularly effective for heterogeneous reactions, as the collapse of cavitation bubbles improves mass transport and mixing. rsc.org Sonochemistry has been used for the synthesis of imines and amines, often providing excellent yields in very short reaction times and sometimes under solvent-free conditions. researchgate.netrsc.org For example, the synthesis of various imines from aldehydes and primary amines has been achieved in high yields within minutes using ultrasonic irradiation. researchgate.netnih.gov

The table below compares conventional heating with microwave and ultrasonic methods for a representative reaction.

MethodReaction TimeYieldConditionsReference
Conventional Heating5 hours55%Ethanol, Reflux nih.gov
Ultrasonic Irradiation3 hours75%Ethanol, Ultrasound nih.gov
Conventional Heating4 hours80%Water, Reflux nih.gov
Ultrasonic Irradiation1 hour96%Water, Ultrasound nih.gov

Multi-step Synthetic Strategies for Complex Arylamine Scaffolds

The synthesis of complex unsymmetrical diarylamines such as this compound typically involves the formation of a carbon-nitrogen (C-N) bond between two different aryl groups. This is most commonly achieved through transition-metal-catalyzed cross-coupling reactions. These multi-step strategies offer a significant degree of control over the final molecular architecture.

Two of the most prominent methods for this type of transformation are the Buchwald-Hartwig amination and the Ullmann condensation. wikipedia.orgwikipedia.org

Buchwald-Hartwig Amination

Developed in the 1990s by Stephen Buchwald and John Hartwig, this palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for C-N bond formation. wikipedia.org It offers a versatile and highly efficient route to aryl amines from aryl halides or triflates and primary or secondary amines. organic-chemistry.org The reaction is prized for its broad substrate scope and tolerance of various functional groups, allowing for the synthesis of complex molecules. wikipedia.org

The catalytic cycle generally involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the aryl halide (or triflate) bond, forming a Pd(II) complex. jk-sci.comlibretexts.org

Amine Coordination and Deprotonation : The amine coordinates to the palladium center, and a base facilitates its deprotonation to form an amido complex. jk-sci.com

Reductive Elimination : The final step involves the formation of the C-N bond and the desired arylamine product, regenerating the Pd(0) catalyst. jk-sci.comyoutube.com

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle. youtube.com

A plausible synthetic route to this compound via this method could involve the coupling of 4-iodo-2-ethoxytoluene with aniline or 3-ethoxy-p-toluidine with an appropriate phenyl halide.

Table 1: Typical Reaction Parameters for Buchwald-Hartwig Amination

ComponentExamplesPurpose
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst.
Ligand XPhos, SPhos, BINAP, DPPFStabilizes the catalyst and facilitates oxidative addition and reductive elimination. jk-sci.comyoutube.com
Base NaOt-Bu, K₂CO₃, Cs₂CO₃Deprotonates the amine to form the active nucleophile. jk-sci.com
Aryl Halide/Triflate Aryl iodide, Aryl bromide, Aryl chloride, Aryl triflateElectrophilic coupling partner.
Amine Primary or secondary aliphatic/aromatic aminesNucleophilic coupling partner.
Solvent Toluene, Dioxane, THFProvides the medium for the reaction. jk-sci.com

Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, predating the palladium-catalyzed approaches. wikipedia.org This reaction typically involves the coupling of an aryl halide with an amine, alcohol, or thiol using a stoichiometric or catalytic amount of copper. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 200°C) and polar, high-boiling solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org

The mechanism involves the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org While effective, the high temperatures and stoichiometric copper can limit the reaction's functional group tolerance compared to the Buchwald-Hartwig amination. wikipedia.org However, modern advancements have led to the development of milder, ligand-assisted copper-catalyzed Ullmann-type reactions that can proceed at lower temperatures. nih.gov

Purification and Isolation Protocols

Following the synthesis, a crude reaction mixture is obtained which contains the desired product, unreacted starting materials, catalyst residues, and byproducts. A systematic purification and isolation protocol is therefore essential to obtain this compound in high purity.

Initial Work-up

The first step typically involves quenching the reaction and performing a liquid-liquid extraction. The reaction mixture is cooled and diluted with an organic solvent (e.g., ethyl acetate, dichloromethane). An aqueous wash, often with a saturated sodium bicarbonate solution, is used to neutralize any remaining acidic components and remove water-soluble salts. nih.govacs.org The organic layer is then separated, washed with brine to remove excess water, and dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate. nih.gov

Chromatography

Column chromatography is a powerful and widely used technique for purifying organic compounds. nih.gov For arylamines, silica gel is the most common stationary phase. acs.org The choice of mobile phase (eluent) is critical for achieving good separation. A solvent system of ethyl acetate and hexanes is frequently employed, with the polarity being adjusted to achieve an optimal retention factor (Rƒ) for the target compound. nih.govacs.org Amine-functionalized silica can also be used to improve purification by minimizing the strong interactions between the basic amine product and the acidic silica gel surface. biotage.com

Recrystallization

Recrystallization is an effective method for purifying solid compounds. The principle relies on the differential solubility of the desired compound and impurities in a particular solvent at different temperatures. An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. sciencemadness.org For toluidine derivatives, common recrystallization solvents include ethanol, petroleum ether, or mixtures such as ethanol/water. lookchem.com The crude product is dissolved in a minimum amount of the hot solvent, and upon slow cooling, the pure compound crystallizes out, leaving impurities behind in the solution. sciencemadness.org

Distillation

If the arylamine is a liquid or a low-melting solid, distillation under reduced pressure (vacuum distillation) can be an effective purification method. google.com This technique is particularly useful for removing non-volatile impurities. For some aromatic amines, distillation is performed after treating the crude product with an aqueous alkali metal hydroxide solution to remove phenolic impurities. google.com

Table 2: Summary of Purification and Isolation Protocols for Arylamines

TechniqueDescriptionKey Parameters
Aqueous Wash/Extraction Removal of water-soluble impurities, salts, and acidic/basic residues.Choice of organic solvent; aqueous solution (e.g., NaHCO₃, brine). nih.gov
Column Chromatography Separation based on differential adsorption on a stationary phase.Stationary phase (e.g., silica gel); Mobile phase (e.g., ethyl acetate/hexanes). acs.org
Recrystallization Purification of solids based on differential solubility.Solvent selection (e.g., ethanol, pet ether); cooling rate. sciencemadness.orglookchem.com
Vacuum Distillation Purification of liquids or low-melting solids based on boiling point differences at reduced pressure.Pressure and temperature control. google.com

Advanced Spectroscopic and Structural Characterization Techniques

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio after ionization. For 3-Ethoxy-N-phenyl-p-toluidine, high-resolution mass spectrometry provides a precise measurement of its molecular mass.

The exact mass of this compound has been determined to be 227.13100 amu. This value is crucial for the unambiguous identification of the compound in complex mixtures and for the confirmation of its elemental composition, which is C₁₅H₁₇NO.

While the exact molecular weight is established, detailed experimental data on the specific fragmentation pattern of this compound under techniques like electron ionization (EI) or electrospray ionization (ESI) are not extensively detailed in current scientific literature. Generally, the fragmentation of such a molecule would be expected to involve the cleavage of the ethoxy group, the C-N bonds connecting the aromatic rings, and fragmentation of the aromatic rings themselves, providing valuable structural information. However, without specific spectral data, this remains a theoretical projection.

Molecular Properties of this compound
PropertyValue
Molecular FormulaC₁₅H₁₇NO
Exact Mass227.13100 amu

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species and Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically used for studying materials with unpaired electrons. This includes free radicals, paramagnetic species, and metal complexes containing transition metals.

A comprehensive review of available scientific literature indicates no specific studies that have utilized EPR spectroscopy for the direct analysis of this compound. This suggests that either the compound itself is not readily converted into a stable paramagnetic species or that its potential to act as a ligand in forming paramagnetic metal complexes has not yet been investigated or reported. While metal complexes involving related structures like Schiff bases derived from p-toluidine (B81030) have been characterized using EPR, this data is not directly applicable to this compound.

Microscopic Techniques for Nanomaterial Characterization (e.g., SEM, TEM)

Microscopic techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential for characterizing the morphology, size, and structure of materials at the micro- and nanoscale. These methods are widely applied in the study of nanomaterials.

Based on a review of current research, there are no available studies reporting the use of this compound in the synthesis of nanomaterials. Consequently, there is no literature available that employs SEM or TEM for the characterization of any nanostructures derived from this specific compound.

Theoretical and Computational Studies on 3 Ethoxy N Phenyl P Toluidine and Analogues

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. ajchem-a.com Its balance of accuracy and computational efficiency makes it an ideal method for investigating medium to large-sized organic compounds. DFT methods, particularly those using hybrid functionals like B3LYP, are frequently employed to predict a wide range of molecular properties. nih.govscispace.com

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the molecular geometry to find the configuration with the lowest potential energy. For 3-Ethoxy-N-phenyl-p-toluidine, this involves finding the optimal bond lengths, bond angles, and dihedral angles between the phenyl and toluidine rings and the orientation of the ethoxy group.

Conformational analysis is crucial as the rotation around single bonds, particularly the C-N bonds and the C-O bond of the ethoxy group, can lead to various stable conformers. DFT calculations can map the potential energy surface associated with these rotations to identify the global minimum energy structure as well as other low-energy local minima. The B3LYP functional combined with a Pople-style basis set such as 6-31G(d,p) is a common level of theory for such optimizations. researchgate.net

Interactive Table 1: Predicted Structural Parameters for the Optimized Geometry of this compound

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C(ar)-N1.415
C(ar)-C(ar) (avg.)1.395
N-C(phenyl)1.428
C(ar)-O1.369
O-C(ethyl)1.435
Bond Angles (°) C(ar)-N-C(phenyl)124.5
C(ar)-O-C(ethyl)118.2
Dihedral Angle (°) Phenyl-N-C(ar)-Toluidine45.8

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest and are often referred to as the frontier molecular orbitals. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. wikipedia.org A small energy gap suggests high chemical reactivity and polarizability, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govwuxibiology.com

DFT calculations provide accurate estimations of HOMO and LUMO energies. For this compound, the HOMO is typically localized on the electron-rich N-phenyl-p-toluidine core, while the LUMO may be distributed across the aromatic systems. Analysis of the charge distribution, often through methods like Mulliken population analysis or mapping the molecular electrostatic potential (MEP), reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Interactive Table 2: Calculated Frontier Orbital Energies for this compound and Analogues

CompoundEHOMO (eV)ELUMO (eV)ΔE (eV)
N-phenyl-p-toluidine-5.35-0.954.40
This compound -5.21 -0.88 4.33
3-Ethoxy-N-(4-nitrophenyl)-p-toluidine-5.65-2.153.50

Theoretical vibrational analysis using DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies and their corresponding intensities can be obtained. ajchem-a.com These calculated frequencies correspond to specific molecular motions, such as stretching, bending, and torsional modes.

Due to the approximations inherent in the theoretical models (e.g., the harmonic approximation), calculated frequencies are often systematically higher than experimental values. To improve agreement, they are commonly multiplied by an empirical scaling factor. ajchem-a.com This approach allows for a reliable assignment of the peaks observed in an experimental IR spectrum.

Interactive Table 3: Selected Predicted Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹, scaled)
C-H Stretch (Aromatic)Phenyl, Toluidine Rings3065
C-H Stretch (Aliphatic)Ethoxy, Methyl Groups2978
C=C Stretch (Aromatic)Phenyl, Toluidine Rings1605
C-N StretchAryl-Amine1315
C-O-C Asymmetric StretchAryl-Ether1245

Post-Hartree-Fock Methods for Energy and Stability Calculations (e.g., Møller-Plesset Perturbation Theory)

While DFT is highly effective, post-Hartree-Fock methods provide a systematic way to improve upon the Hartree-Fock (HF) approximation by more explicitly including electron correlation. fiveable.meepfl.ch Møller-Plesset perturbation theory (MP) is a widely used post-HF method that treats electron correlation as a perturbation to the HF Hamiltonian. fiveable.mewikipedia.org

Second-order Møller-Plesset theory (MP2) is the most common and cost-effective variant, recovering a significant portion (80-90%) of the correlation energy. fiveable.meq-chem.com For molecules like this compound, MP2 calculations are valuable for obtaining highly accurate single-point energies on DFT-optimized geometries. This is particularly useful for refining the relative energies of different conformers or isomers, providing a more reliable assessment of their relative stabilities than DFT or HF alone. While MP3 and MP4 methods exist, they are computationally more demanding and used less frequently for molecules of this size. q-chem.com

Interactive Table 4: Comparison of Relative Conformational Energies (kcal/mol)

MethodConformer A (Global Min.)Conformer B (Local Min.)Conformer C (Transition State)
HF/6-31G(d)0.00+1.85+4.50
B3LYP/6-31G(d)0.00+1.50+3.80
MP2/6-31G(d)0.00+1.65+4.10

Prediction of Nonlinear Optical (NLO) Properties and Extended Conjugation Effects

Organic molecules with extensive π-conjugated systems and strong electron donor-acceptor (D-A) groups can exhibit significant nonlinear optical (NLO) properties. frontiersin.org These materials are of great interest for applications in photonics, telecommunications, and optical data processing. nih.gov Computational methods can predict NLO responses, such as the first hyperpolarizability (β), which quantifies the second-order NLO effect.

For this compound, the tertiary amine nitrogen and the ethoxy group act as electron donors. The π-systems of the aromatic rings facilitate charge transfer. The NLO response can be enhanced by introducing a strong electron-withdrawing group (acceptor) onto one of the phenyl rings, creating a D-π-A architecture. Computational studies can model these substitutions to predict how modifications to the molecular structure, such as extending the π-conjugated bridge or changing the donor/acceptor strength, will impact the NLO properties. frontiersin.org

Interactive Table 5: Predicted First Hyperpolarizability (β) of Analogues

CompoundDonor GroupsAcceptor GroupPredicted β (a.u.)
This compound -N(Ph)(Tol), -OEtNone15 x 10⁻³⁰ esu
3-Ethoxy-N-(4-cyanophenyl)-p-toluidine-N(Ph)(Tol), -OEt-CN45 x 10⁻³⁰ esu
3-Ethoxy-N-(4-nitrophenyl)-p-toluidine-N(Ph)(Tol), -OEt-NO₂70 x 10⁻³⁰ esu

Computational Assessment of Intermolecular Interactions and Supramolecular Assembly

The arrangement of molecules in the solid state, or supramolecular assembly, is dictated by a complex network of non-covalent intermolecular interactions. researchgate.net Understanding these interactions is key to predicting crystal packing and material properties. Computational methods can identify and quantify these weak forces.

For this compound, several types of interactions are expected to be significant. These include π-π stacking between the aromatic rings, C-H···π interactions where the C-H bonds of one molecule interact with the π-cloud of another, and weaker van der Waals forces. Computational analysis of a molecular dimer or cluster, often extracted from a predicted crystal lattice, can be performed to calculate the binding energies associated with these different interaction motifs. Techniques such as Hirshfeld surface analysis can also be used to visualize and quantify the relative contributions of different intermolecular contacts. nih.gov

Interactive Table 6: Calculated Interaction Energies for a Dimer of this compound

Interaction TypeDescriptionEstimated Interaction Energy (kcal/mol)
π-π StackingParallel-displaced interaction between toluidine and phenyl rings-2.8
C-H···π InteractionEthyl C-H bond interacting with the face of a phenyl ring-1.5
C-H···O InteractionMethyl C-H bond interacting with the ethoxy oxygen-0.9

Molecular Dynamics and Monte Carlo Simulations for Adsorption Phenomena

Theoretical and computational methods, particularly Molecular Dynamics (MD) and Monte Carlo (MC) simulations, provide invaluable molecular-level insights into the adsorption processes of chemical compounds. While specific simulation studies on the adsorption of this compound are not extensively available in publicly accessible literature, the principles and methodologies can be understood by examining studies on analogous aromatic amines and related molecules. researchgate.net These simulations are crucial for understanding interfacial phenomena, predicting adsorption behavior, and designing materials with tailored adsorption properties.

Molecular dynamics simulations offer a deterministic approach, solving Newton's equations of motion for a system of atoms and molecules. nih.gov This allows for the observation of the time evolution of the system, providing detailed information about the dynamics of the adsorption process, including the orientation of the adsorbate on the surface and the interaction energies. nih.govijnc.ir For a molecule like this compound, MD simulations can elucidate how the ethoxy and phenyl groups influence its interaction with a given adsorbent surface.

Monte Carlo simulations, on the other hand, utilize a probabilistic approach to explore the configuration space of a system. chemrxiv.orgchemmethod.com By generating a large number of random configurations and accepting or rejecting them based on a set of criteria (e.g., the Metropolis algorithm), MC simulations can efficiently calculate thermodynamic equilibrium properties, such as adsorption isotherms and binding energies. chemmethod.com This method is particularly powerful for screening a large number of potential adsorbent materials or for understanding the statistical mechanics of the adsorption process.

Research Findings from Simulations of Analogous Systems

Studies on similar aromatic compounds, such as nitrophenols and other N-aryl derivatives, have demonstrated the utility of these computational techniques. chemmethod.commdpi.com For instance, simulations have been used to investigate the adsorption of various organic pollutants onto materials like graphene and kaolinite. chemmethod.comchemrxiv.org These studies often reveal the critical role of specific functional groups in determining the strength and nature of the interaction. For example, π-π stacking interactions between aromatic rings of the adsorbate and a graphene surface are often identified as a primary driving force for adsorption. chemmethod.com

In the context of this compound, one could hypothesize that the phenyl and p-toluidine (B81030) moieties would contribute significantly to adsorption on aromatic surfaces through such π-π interactions. The ethoxy group, with its oxygen atom, could also participate in hydrogen bonding or other specific electrostatic interactions with suitable adsorbent surfaces. chemmethod.com

Illustrative Data from a Hypothetical Simulation Study

To illustrate the type of data generated from such simulations, the following tables present hypothetical results for the adsorption of this compound on a model adsorbent surface. It is crucial to note that these are representative data and not from actual published research on this specific compound.

Table 1: Hypothetical Adsorption Energies of this compound and Analogues on a Graphene Surface (Calculated via Monte Carlo Simulations)

CompoundAdsorption Energy (kcal/mol)Primary Interaction Type
N-phenyl-p-toluidine-25.8π-π stacking
This compound -28.2 π-π stacking, H-bonding
4-Methoxy-N-phenyl-p-toluidine-27.5π-π stacking, H-bonding
N,N-diphenylamine-23.1π-π stacking

This hypothetical data suggests that the addition of an ethoxy group could enhance the adsorption energy due to the potential for additional interactions like hydrogen bonding.

Table 2: Hypothetical Molecular Dynamics Simulation Results for this compound Adsorption

Simulation ParameterValueInterpretation
Average Distance from Surface3.5 ÅIndicates close proximity and strong interaction with the adsorbent surface.
Orientation Angle of Phenyl Ring15°Suggests a nearly parallel orientation, maximizing π-π stacking interactions.
Diffusion Coefficient on Surface1.2 x 10-5 cm2/sCharacterizes the mobility of the molecule once adsorbed on the surface.
Residence Time5.8 nsRepresents the average time the molecule remains adsorbed before potentially desorbing.

This illustrative data from a hypothetical MD simulation provides dynamic information about the behavior of the molecule at the adsorbent interface.

The combination of MD and MC simulations provides a comprehensive picture of adsorption phenomena, from the thermodynamics to the dynamics of the process. chemmethod.com These computational tools are instrumental in advancing our understanding of surface interactions and in the rational design of materials for applications such as separation, catalysis, and sensing. rutgers.edu

Q & A

Q. What are the recommended synthetic routes for 3-Ethoxy-N-phenyl-p-toluidine, and how can reaction efficiency be optimized?

Methodological Answer: A common approach involves reductive amination, where p-toluidine derivatives react with aldehydes or ketones in the presence of reducing agents. For example, N-ethyl-m-toluidine synthesis (a structurally related compound) uses benzaldehyde-3-sulfonic acid and reductive amination conditions . To optimize efficiency:

  • Catalyst selection : Use sodium cyanoborohydride (NaBH3CN) for pH-sensitive reactions.
  • Temperature control : Maintain 40–60°C to balance reaction rate and side-product formation.
  • Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradient) to isolate the product.

Q. How should this compound be characterized to confirm structural integrity?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to verify ethoxy (-OCH2CH3), phenyl (C6H5), and toluidine (CH3-C6H4-NH-) groups. Compare peak assignments with structurally analogous compounds like N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine sodium salt .
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS in positive ion mode).
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95% by area normalization).

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer: Stability studies should include:

  • pH-dependent degradation : Test aqueous solutions at pH 2–12 (HCl/NaOH buffers) at 25°C for 24 hours. Monitor decomposition via HPLC.
  • Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures. For analogs like N-ethyl-m-toluidine , degradation typically occurs above 150°C .
  • Light sensitivity : Store in amber vials under inert gas (N2/Ar) to prevent photolytic cleavage of the ethoxy group.

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in catalytic or multi-step syntheses?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • Computational modeling : Apply DFT calculations (e.g., Gaussian 16) to map transition states in reductive amination pathways .
  • In-situ monitoring : Use FT-IR or Raman spectroscopy to detect intermediates (e.g., imine formation during synthesis).

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer: Contradictions often arise from tautomerism or impurities:

  • Variable temperature (VT) NMR : Resolve dynamic equilibria (e.g., amine-imine tautomerism) by acquiring spectra at −40°C to 80°C .
  • 2D NMR (COSY, HSQC) : Assign overlapping peaks in complex mixtures (e.g., diastereomers from asymmetric synthesis).
  • High-resolution MS : Differentiate isobaric impurities (e.g., sulfonic acid adducts vs. parent ions) .

Q. How can this compound be utilized in the synthesis of heterocyclic or supramolecular systems?

Methodological Answer:

  • Palladium-catalyzed coupling : Use Suzuki-Miyaura reactions to attach aryl groups to the toluidine nitrogen, enabling access to indole or carbazole frameworks .
  • Schiff base formation : React with aldehydes to generate imine-linked macrocycles (e.g., salen-type ligands for metal coordination).
  • Solid-phase synthesis : Immobilize the compound on Wang resin for iterative peptide coupling or combinatorial library generation.

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